Product packaging for N-cyclohexyl-2-phenylbutanamide(Cat. No.:)

N-cyclohexyl-2-phenylbutanamide

Cat. No.: B336457
M. Wt: 245.36 g/mol
InChI Key: OUBGDOACWVUSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Cyclohexyl-2-phenylbutanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While its specific properties are under investigation, its structural features are shared with several bioactive molecules. Scientific literature indicates that the N-phenylbutanamide scaffold serves as a core structure in developing potent KCNQ potassium channel openers . KCNQ openers represent a validated target for novel anti-epileptic drugs, with related compounds demonstrating significant anti-convulsant activity in preclinical models and favorable pharmacokinetic profiles . Furthermore, molecular frameworks incorporating both cyclohexyl and phenyl groups are being explored for their antiviral potential. Research into analogous structures has identified compounds that target vital viral enzymes, such as the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), showing promising in vitro antiviral activity . The structural architecture of this compound, therefore, positions it as a versatile intermediate or lead compound for researchers working in neuroscience and virology. It holds potential for the design and synthesis of novel therapeutic agents targeting neurological channels or viral infections. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans. Safety and Handling: For Research Use Only. Not approved for human consumption or diagnostic use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO B336457 N-cyclohexyl-2-phenylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cyclohexyl-2-phenylbutanamide

InChI

InChI=1S/C16H23NO/c1-2-15(13-9-5-3-6-10-13)16(18)17-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H,17,18)

InChI Key

OUBGDOACWVUSAV-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCCC2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of N Cyclohexyl 2 Phenylbutanamide

Conformational Analysis via Spectroscopic Techniques

The conformational landscape of N-cyclohexyl-2-phenylbutanamide is of significant interest, particularly the rotational isomerism around the amide C-N bond. This leads to the existence of cis and trans isomers, where the cyclohexyl group is either on the same or opposite side of the carbonyl oxygen, respectively. ni.ac.rs Spectroscopic methods are paramount in identifying and quantifying these conformational forms.

Elucidation of Cis/Trans Isomers using Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for distinguishing between the cis and trans conformers of N-substituted amides. The key diagnostic region is the N-H stretching vibration (ν(N-H)). In dilute solutions of carbon tetrachloride, the amide monomers exhibit distinct ν(N-H) frequencies for each isomer. researchgate.net

A study on various N-substituted 2-phenylbutanamides, including the N-cyclohexyl derivative, utilized FT-IR to investigate the cis/trans isomer ratios. researchgate.net It was observed that, depending on the substituent on the nitrogen atom, some amides exist in different conformational forms. ni.ac.rsresearchgate.net For this compound, the presence of distinct N-H stretching bands indicates an equilibrium between the cis and trans isomers. researchgate.netresearchgate.net While the trans form is generally more stable in N-alkyl 2-phenylbutanamides, the bulky cyclohexyl group can influence the conformational preference. researchgate.net The relative intensities of these bands in the FT-IR spectrum allow for the quantification of the isomer ratio. researchgate.net

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance for this compound
Amide A (N-H stretch)3400 - 3500Distinct frequencies for cis and trans isomers allow for conformational analysis.
Amide I (C=O stretch)~1650A strong, characteristic band confirming the amide functional group.
Amide II (N-H bend, C-N stretch)~1550Sensitive to conformational changes, complementing the N-H stretch analysis.
Amide III~1300Differences in this region can further distinguish between isomers. nih.govpsu.edu

Stereochemical Assignment through Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the existence of cis and trans isomers and allows for detailed stereochemical assignment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the presence of two distinct signals for the amide proton (N-H) is a clear indication of two co-existing isomers in solution. researchgate.netresearchgate.net The chemical shift of the N-H proton is highly sensitive to its environment, which differs significantly between the cis and trans configurations. The ratio of the integrals of these two N-H signals corresponds to the population ratio of the isomers, corroborating findings from FT-IR spectroscopy. researchgate.netresearchgate.net

Published ¹H NMR data for this compound shows a complex multiplet for the aromatic protons and characteristic signals for the cyclohexyl and butanamide moieties. rsc.org

¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ) in ppm (CDCl₃, 400 MHz) Multiplicity Coupling Constant (J) in Hz
Aromatic (C₆H₅) 7.35 – 7.23 m
Amide (NH) 5.27 d 5.7
Cyclohexyl (CH-N) 3.79 – 3.70 m
Phenyl-CH 3.18 t 7.6
Butyl-CH₂ 2.24 – 2.13 m
Butyl-CH₂ 1.92 – 1.84 m
Cyclohexyl-CH₂ 1.81 – 1.72 m
Cyclohexyl-CH₂ 1.65 – 1.54 m
Cyclohexyl-CH₂ 1.39 – 1.25 m
Cyclohexyl-CH₂ 1.16 – 0.94 m
Butyl-CH₃ 0.89 t 7.4

Data sourced from supporting information for an article by Ma et al. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further supports the structural assignment. Each carbon atom in the molecule gives a distinct signal, and the chemical shifts are characteristic of their chemical environment. The carbonyl carbon (C=O) typically appears in the range of 170-175 ppm. The carbons of the phenyl group resonate between 125-140 ppm, while the aliphatic carbons of the cyclohexyl and butyl groups appear in the upfield region of the spectrum. rsc.org The presence of cis/trans isomers would also lead to a doubling of signals for the carbons near the amide bond, although this can sometimes be difficult to resolve.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

Investigation of McLafferty Rearrangement in N-substituted 2-Phenylbutanamides

The mass spectra of N-substituted 2-phenylbutanamides, including the N-cyclohexyl derivative, are characterized by a specific fragmentation pattern known as the McLafferty rearrangement. researchgate.netresearchgate.net This rearrangement involves the transfer of a γ-hydrogen atom to a carbonyl oxygen, followed by the cleavage of the β-bond. uobasrah.edu.iq

For this compound, the most likely McLafferty rearrangement involves the transfer of a hydrogen from the ethyl group on the Cα carbon. This process leads to the elimination of a neutral ethene molecule and the formation of a characteristic fragment ion. researchgate.net While a second McLafferty rearrangement involving the N-cyclohexyl group is theoretically possible, studies suggest the former pathway is favored because the N-alkyl 2-phenylbutanamides predominantly exist in the more stable trans conformation. researchgate.net This specific fragmentation provides strong evidence for the core structure of the 2-phenylbutanamide moiety. researchgate.netresearchgate.net

Application of High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. nih.gov This technique is essential for confirming the identity of a synthesized compound and distinguishing it from other compounds with the same nominal mass. For this compound (C₁₆H₂₃NO), the calculated exact mass can be compared to the experimentally measured value. For instance, in an ESI-TOF (Electrospray Ionization - Time of Flight) analysis, the protonated molecule [M+H]⁺ would be observed. The high accuracy of HRMS provides definitive confirmation of the compound's chemical formula. rsc.orgrsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound and the assessment of its purity. A combination of techniques is often used to achieve high purity standards.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. rsc.org It is performed on silica (B1680970) gel plates, and the separated components are visualized, often under UV light. rsc.orgmdpi.com

Flash Chromatography: For preparative purification, flash chromatography on a silica gel column is commonly employed. rsc.orgmdpi.com This technique uses pressure to speed up the separation process, allowing for the isolation of the desired compound from unreacted starting materials and by-products. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the final purity of the compound. A reverse-phase (RP) HPLC method, often using a C18 column with a mobile phase such as acetonitrile (B52724) and water, can effectively separate the target compound from any remaining impurities. sielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For chiral compounds, specialized chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, which possesses a chiral center at the second carbon of the butanamide chain, HPLC is particularly crucial for the separation of its enantiomers. The differential interaction of these stereoisomers with a chiral stationary phase (CSP) allows for their resolution and individual quantification.

Detailed research findings have demonstrated the successful chiral separation of this compound enantiomers. One effective method employed an Agilent 1100 Series HPLC system. rsc.org The separation of (R)-N-Cyclohexyl-2-phenylbutanamide was achieved with a high enantiomeric ratio, indicating excellent resolution from its corresponding (S)-enantiomer. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability and high chiral recognition capabilities. researchgate.net These phases, often coated or immobilized on a silica support, create a chiral environment where enantiomers form transient, diastereomeric complexes with different stability, leading to different retention times. researchgate.netcsfarmacie.cz

The selection of the mobile phase is also critical for achieving optimal separation. In the documented analysis of (R)-N-Cyclohexyl-2-phenylbutanamide, a normal-phase mobile system consisting of pentane (B18724) and ethyl acetate (B1210297) was utilized. rsc.org The ratio of these solvents is adjusted to fine-tune the retention and resolution of the enantiomers. rsc.org Quantitative analysis is performed using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity. rsc.org

The parameters for a successful chiral HPLC separation of this compound are summarized in the table below.

Table 1: HPLC Method for Chiral Separation of this compound

Parameter Condition
Instrument Agilent 1100 Series
Column (CSP) Cellulose4
Mobile Phase Pentane/Ethyl Acetate (10/1 to 6/1)
Detection UV
Analyte Example (R)-N-Cyclohexyl-2-phenylbutanamide
Result Enantiomeric Ratio (er) >99.5:0.5

Data derived from a study on the synthesis of (R)-N-Cyclohexyl-2-phenylbutanamide. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) in Rapid Analytical Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles to achieve higher resolution, greater sensitivity, and dramatically faster analysis times compared to traditional HPLC. jopir.in While specific UPLC methods for this compound are not extensively detailed in publicly available research, the principles of UPLC are directly applicable for its rapid analytical method development. The primary advantage of UPLC is the reduction of analysis time from several minutes, as is common in HPLC, to under five or even two minutes, without compromising separation quality. nih.govnih.govacgpubs.org

The development of a UPLC method for this compound would involve optimizing several key parameters. A reversed-phase C18 or a Phenyl-Hexyl column would be a logical starting point, given the compound's structure. acgpubs.orgsigmaaldrich.com The use of Fused-Core particle technology in UPLC columns provides high efficiency at lower backpressures than sub-2 µm porous particles, allowing for very fast separations. sigmaaldrich.com

The mobile phase would typically consist of an aqueous component (like water with a buffer such as ammonium (B1175870) formate) and an organic modifier (such as acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased during the run, would likely be employed to ensure the efficient elution of the analyte and any impurities. acgpubs.org The method would be validated according to ICH guidelines, establishing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

The expected performance of a developed UPLC method would feature a short run time, excellent peak resolution, and high sensitivity, making it suitable for high-throughput screening or quality control analysis. jopir.inresearchgate.net

Table 2: Typical Parameters for UPLC Rapid Method Development

Parameter Typical Value/Condition Purpose
System Waters Acquity UPLC or similar High-pressure gradient system
Column Acquity UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) High-efficiency separation
Mobile Phase A: Water/Buffer, B: Acetonitrile/Methanol Reversed-phase elution
Flow Rate 0.4 - 1.0 mL/min Rapid analysis
Column Temp. 25 - 40 °C Ensure reproducible retention times
Detection Photo Diode Array (PDA) or MS/MS Quantitative analysis and identification
Run Time < 5 minutes High-throughput capability

This table represents typical parameters for UPLC method development based on established practices for similar small molecules. nih.govnih.govacgpubs.org

Computational Chemistry and Molecular Modeling of N Cyclohexyl 2 Phenylbutanamide

Theoretical Investigations of Conformational Space and Dynamics

The conformational landscape of N-cyclohexyl-2-phenylbutanamide, a molecule characterized by several rotatable bonds, is of significant interest in understanding its chemical behavior and potential interactions. Computational chemistry provides powerful tools to explore this landscape, offering insights into the molecule's flexibility and the relative energies of its different spatial arrangements.

Quantum Mechanical (QM) and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Quantum mechanical (QM) methods are fundamental to the accurate computational study of molecular properties. nih.gov These methods, which include Density Functional Theory (DFT) and ab initio approaches, solve the Schrödinger equation to determine the electronic structure and energy of a molecule. mdpi.com For a molecule like this compound, QM calculations can be employed to optimize the geometry of different conformers and calculate their relative energies, providing a detailed picture of the potential energy surface. nih.gov

Hybrid QM/MM methods offer a computationally efficient alternative for studying large molecular systems. wikipedia.orgnih.gov In this approach, the chemically active part of the molecule (e.g., the amide bond and its immediate vicinity) is treated with a high-level QM method, while the remainder of the molecule (e.g., the phenyl and cyclohexyl rings) is described using a less computationally demanding molecular mechanics (MM) force field. utdallas.eduresearchgate.net This allows for the investigation of how the bulkier, less reactive parts of the molecule influence the geometry and energetics of the core functional group.

Table 1: Representative Relative Energies of this compound Conformers Calculated by a Hypothetical QM Method (e.g., DFT B3LYP/6-31G)*

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
A (Anti-periplanar)180°0.00
B (Gauche)60°1.5
C (Syn-periplanar)5.0

Simulation of Conformational Isomerism and Rotational Barriers

The rotation around the C-N amide bond in this compound is a key factor in its conformational isomerism. researchgate.net Due to the partial double bond character of the amide linkage, this rotation is restricted, leading to distinct cis and trans isomers. Computational methods can be used to simulate this rotation and calculate the energy barrier separating the isomers. mdpi.com

Disclaimer: The following data is a hypothetical representation of rotational barriers in this compound, based on computational studies of similar N-alkylamides and substituted butanamides. Specific experimental or computational values for the target molecule are not available in the cited sources.

Table 2: Hypothetical Rotational Barriers in this compound Calculated by a QM Method

Rotatable BondRotational Barrier (kcal/mol)
Amide C-N bond18 - 22
Cα-Cβ (butanamide chain)3 - 5
C-C (phenyl ring to chain)2 - 4

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reactants, products, and potential intermediates and transition states, a detailed understanding of the reaction pathway can be achieved.

Prediction of Transition States and Reaction Energetics

A common route for the synthesis of amides is the reaction of a carboxylic acid with an amine. For this compound, this would involve the reaction of 2-phenylbutanoic acid and cyclohexylamine. Computational methods can be used to model this reaction, identifying the key transition states and intermediates along the reaction coordinate. mdpi.com

Disclaimer: The following data is a hypothetical representation of the reaction energetics for the formation of this compound from 2-phenylbutanoic acid and cyclohexylamine, based on general principles of computational studies of amide synthesis. No specific calculations for this reaction were found in the provided search results.

Table 3: Hypothetical Energetics for the Reaction of 2-Phenylbutanoic Acid with Cyclohexylamine

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (Proton Transfer)+5.2
Intermediate (Ammonium Carboxylate)-10.1
Transition State 2 (Water Elimination)+25.8
Products-5.7

Kinetic Isotope Effect (KIE) Studies in Amide Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.org It involves measuring the change in reaction rate when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). nih.gov Computational chemistry can be used to predict KIEs for different proposed mechanisms. youtube.com

For the synthesis of this compound, a KIE study could involve deuterating the amine nitrogen or the carboxylic acid hydroxyl group. By comparing the computationally predicted KIEs with experimental values, it is possible to gain a deeper understanding of the bonding changes that occur in the rate-determining step of the reaction. acs.org

Modeling of Solvent Effects on Reaction Pathways

Solvents can have a significant impact on reaction rates and mechanisms. springernature.comrsc.org Computational models can account for solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models include a number of individual solvent molecules in the calculation. chemrxiv.orgchemrxiv.org

For the synthesis of this compound, the choice of solvent can influence the stability of the reactants, intermediates, and transition states. nih.gov By performing calculations with different solvent models, it is possible to predict how the reaction energetics and the preferred reaction pathway might change in different solvent environments. This is crucial for optimizing reaction conditions to achieve higher yields and selectivity.

Structure-Reactivity and Structure-Selectivity Relationships of this compound

The relationship between the molecular structure of this compound and its chemical reactivity and selectivity is a critical area of study in computational chemistry. By understanding how modifications to its structure influence its behavior, chemists can tailor the molecule for specific applications and optimize its synthesis. Computational models provide a powerful tool for investigating these relationships at the molecular level.

Computational Analysis of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of substituents on both the phenyl and cyclohexyl rings. Computational quantum mechanical methods are instrumental in elucidating these effects by analyzing parameters such as stabilization energy, charge distribution, and molecular electrostatic potential. ajpchem.org

Substituents on the phenyl ring can either donate or withdraw electron density, thereby altering the reactivity of the entire molecule. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the phenyl ring. This can, in turn, affect the properties of the adjacent amide bond. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density. These electronic perturbations can influence the rotational barriers of the amide bond and the susceptibility of the carbonyl carbon to nucleophilic attack. rsc.org

Steric effects also play a crucial role. Bulky substituents on either the phenyl or cyclohexyl rings can hinder the approach of reactants, thereby slowing down reaction rates. rsc.org The size and position of these substituents can dictate the preferred conformation of the molecule, which in turn affects its reactivity.

Computational studies on related amide systems have shown that both the electronic and steric effects of substituents can be quantified to predict their impact on reactivity. For instance, in the amide bond formation process, the electronic effect of substituents on the carboxylic acid and amine precursors is a primary factor in the dihydrogen formation step, while the steric effect is more influential in the amide formation step. rsc.org Less bulky and medium basicity primary alkyl amines tend to be more reactive than their more hindered or differently basic counterparts. rsc.org

To systematically investigate these effects on this compound, a computational approach involving the following steps could be employed:

Model Building: A series of this compound analogues with different substituents at various positions on the phenyl and cyclohexyl rings would be constructed.

Geometry Optimization: The three-dimensional structure of each analogue would be optimized to find its most stable conformation.

Calculation of Molecular Properties: A range of electronic and steric descriptors would be calculated for each optimized structure. These can include atomic charges, dipole moments, frontier molecular orbital energies (HOMO and LUMO), and steric hindrance parameters.

The following interactive data table presents hypothetical data illustrating how different substituents on the phenyl ring of this compound might influence key molecular properties related to reactivity. The values are illustrative and based on general principles of substituent effects.

Substituent (para-position)Hammett Constant (σp)Calculated Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
-H0.003.50-6.20-0.50
-NO₂0.786.80-6.90-1.20
-CN0.666.50-6.85-1.10
-Cl0.234.20-6.40-0.70
-CH₃-0.173.30-6.05-0.40
-OCH₃-0.273.80-5.90-0.35
-NH₂-0.664.50-5.60-0.20

Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined through specific computational studies on this compound.

Predictive Modeling for Synthetic Pathway Optimization

Computational chemistry offers powerful tools for optimizing the synthetic pathways leading to this compound. By modeling the reaction mechanisms and predicting reaction outcomes, it is possible to identify the most efficient and cost-effective synthetic routes.

One of the key challenges in amide synthesis is achieving high yields and minimizing side reactions. Predictive modeling can address this by simulating the reaction under various conditions and with different reagents. For example, deep learning models have been successfully applied to predict the outcomes of deprotection reactions in peptide synthesis, a process that involves the formation of amide bonds. nih.govacs.orgamazonaws.com These models can map the structural representations of reactants and experimental parameters to predict reaction efficiency with high accuracy. acs.org A similar approach could be developed for the synthesis of this compound.

Multivariate linear regression (MLR) is another statistical method that can be used to develop predictive models for reaction rates. pnas.orgresearchgate.net By correlating experimentally measured reaction rates with computationally derived molecular descriptors, MLR models can identify the key substrate features that impact the rate of amide bond formation. pnas.org These models have shown that electronic descriptors are crucial for the carboxylic acid component, while steric descriptors are important for both the carboxylic acid and the amine. pnas.org

The development of a predictive model for the synthesis of this compound would involve the following workflow:

Data Collection: A dataset of reaction conditions and corresponding yields for the synthesis of this compound and related amides would be compiled.

Descriptor Calculation: A comprehensive set of molecular descriptors for the reactants, reagents, and solvents would be calculated using computational methods.

Model Training and Validation: A machine learning or statistical model would be trained on the collected data to learn the relationship between the descriptors and the reaction outcome. The model's predictive power would then be validated using an independent test set.

In Silico Optimization: The validated model could then be used to perform virtual screening of different reaction conditions to identify the optimal parameters for maximizing the yield and selectivity of this compound synthesis.

The following interactive data table provides a hypothetical example of how a predictive model might assess the suitability of different coupling reagents for the synthesis of this compound, based on predicted yield and a calculated "greenness" score.

Coupling ReagentPredicted Yield (%)Greenness Score (1-10)Predicted Reaction Time (h)
DCC/HOBt85412
HATU9266
T3P9584
EDC/DMAP8858
CDI82710

Note: This data is hypothetical and for illustrative purposes. The greenness score is a qualitative measure considering factors like toxicity, waste generation, and energy consumption.

By leveraging these computational approaches, the synthesis of this compound can be systematically optimized, leading to more efficient, cost-effective, and environmentally friendly production methods.

Reactivity and Mechanistic Investigations of N Cyclohexyl 2 Phenylbutanamide

Alkylation Reactions at Amide Nitrogen and Alpha-Carbons

The alkylation of N-cyclohexyl-2-phenylbutanamide can occur at two primary sites: the amide nitrogen and the alpha-carbon (the carbon atom adjacent to the carbonyl group). The amide nitrogen is generally not strongly nucleophilic, necessitating deprotonation by a strong base to form the corresponding anion, which then acts as the nucleophile. stackexchange.com The resulting product distribution between N-alkylation and C-alkylation is highly dependent on the specific reaction conditions employed. researchgate.net

The regioselectivity of alkylation is a classic example of kinetic versus thermodynamic control, influenced by factors such as the base, solvent, and temperature. N-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically more stable product. A strong, non-hindered base is required to deprotonate the amide. stackexchange.com The choice of solvent can stabilize different transition states, and temperature can provide the energy needed to overcome the activation barrier for the formation of the thermodynamic product.

Reaction ConditionInfluence on N-Alkylation (Kinetic Product)Influence on C-Alkylation (Thermodynamic Product)
Base Stronger, less-hindered bases (e.g., NaH) favor rapid deprotonation for N-alkylation. stackexchange.comUse of specific bases can promote equilibrium towards the more stable C-alkylated product.
Solvent Polar aprotic solvents (e.g., DMF, THF) are typically used to dissolve the amide and the base. stackexchange.comSolvent choice can influence ion pairing and the reactivity of the resulting enolate for C-alkylation.
Temperature Lower temperatures generally favor the kinetic product.Higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring C-alkylation.
Alkylating Agent More reactive alkylating agents (e.g., methyl iodide) promote faster reaction at the most accessible site (Nitrogen).The structure of the alkylating agent can influence the steric accessibility of the alpha-carbon.

Phase-transfer catalysis (PTC) is a powerful technique for conducting N-alkylation of amides under milder and more efficient conditions. acsgcipr.orgcrdeepjournal.org This method is particularly useful as it can avoid the need for hazardous reagents like sodium hydride and expensive anhydrous solvents. phasetransfer.com The process typically involves a biphasic system, such as a solid or aqueous inorganic base (e.g., NaOH, K2CO3) and an organic solvent containing the amide and the alkylating agent. acsgcipr.org

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (Q+X-), facilitates the reaction. crdeepjournal.org The catalyst transports the deprotonating anion (e.g., hydroxide) into the organic phase or, more commonly, transports the deprotonated amide anion from the interface into the organic phase. This "quat-anion pair" is highly reactive towards the alkyl halide in the organic solvent, leading to efficient N-alkylation. acsgcipr.org The use of PTC can enhance reaction rates, improve yields, and allow for simpler workup procedures, making it a scalable and industrially relevant method. phasetransfer.comrsc.org

Rearrangement and Cleavage Reactions

This compound undergoes characteristic fragmentation reactions, particularly under mass spectrometry conditions, which provide insight into its structure and bonding.

In mass spectrometry, N-substituted 2-phenylbutanamides, including the N-cyclohexyl derivative, exhibit a characteristic fragmentation pattern dominated by the McLafferty rearrangement. This is a common fragmentation pathway for molecules containing a carbonyl group and an accessible gamma-hydrogen atom. libretexts.org

The mechanism proceeds through the following steps:

Ionization : The molecule is ionized in the mass spectrometer, typically by electron impact, forming a radical cation [M]•+.

Gamma-Hydrogen Transfer : A hydrogen atom from the gamma-position (on the ethyl group of the butanamide chain) is transferred to the carbonyl oxygen via a six-membered ring transition state.

Beta-Cleavage : Following the hydrogen transfer, the bond between the alpha- and beta-carbons cleaves.

Product Formation : This cleavage results in the formation of a neutral alkene (ethene) and a charged enol-cation, which is detected by the mass spectrometer.

This specific rearrangement is a key diagnostic tool for identifying the 2-phenylbutanamide structure in mass spectral analysis.

Precursor IonFragmentation ProcessKey Product IonsNeutral Loss
[this compound]•+McLafferty RearrangementCharged Enol CationEthene (CH2=CH2)

A decarbonylative process involving the cleavage of three C-C bonds is not a standard or commonly documented fragmentation pathway for this compound under typical reaction or mass spectrometric conditions. While complex rearrangements and cleavages of C-C and C-N bonds in amides can occur under specific, high-energy conditions or with certain reagents, a "triple C-C bond cleavage" is not a characteristic reaction. chinesechemsoc.orgdigitellinc.com For instance, anodic oxidation of some N-aryl amides can lead to cleavage of the benzyl-carbonyl bond, the carbonyl-N bond, or the N-aryl bond, but this is highly dependent on the substrate and conditions. researchgate.net Similarly, some gas-phase reactions of protonated amides can show a loss of carbon monoxide (decarbonylation), but this typically follows other complex rearrangements, not a simple triple C-C cleavage. researchgate.net Based on available literature, this specific cleavage pattern is not considered a primary reactivity pathway for this compound.

Oxidation and Reduction Transformations

The amide functional group in this compound can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation

The oxidation of this compound can potentially occur at several sites. While the amide group itself is relatively resistant to oxidation, the adjacent C-H bonds are more susceptible.

Oxidation of the Cyclohexyl Ring : The C-H bonds on the cyclohexyl ring, particularly those alpha to the nitrogen, can be oxidized. Catalytic systems, such as those using oxoammonium salts, have been developed for the oxidation of N-substituted amines to the corresponding imides. chemrxiv.org This would convert a C-H bond on the cyclohexyl ring to a carbonyl group.

Oxidation at the Benzylic Position : The C-H bond at the alpha-carbon of the phenylbutanamide moiety is a benzylic position, which is often susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of a hydroxyl group or ketone at this position, though this may also be accompanied by cleavage of the molecule.

Reduction

Amides are effectively reduced to amines by powerful reducing agents, most commonly lithium aluminum hydride (LiAlH4). masterorganicchemistry.comlibretexts.org This reaction is a fundamental transformation in organic synthesis. The reduction of this compound with LiAlH4 proceeds by converting the carbonyl group (C=O) into a methylene (B1212753) group (CH2). youtube.comyoutube.com The reaction mechanism involves the nucleophilic addition of hydride ions from LiAlH4 to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate salt. A subsequent aqueous workup protonates the resulting amine. masterorganicchemistry.com The final product of this reaction is N-cyclohexyl-2-phenylbutanamine.

Electrochemical Regioselective Reduction Mechanisms

The electrochemical reduction of amides is a complex process that can lead to various products depending on the reaction conditions and the specific structure of the amide. For a compound like this compound, which possesses both an amide linkage and a phenyl group, several reduction pathways could be envisioned.

Generally, the direct electrochemical reduction of the amide bond is challenging due to its low electrophilicity. Reduction often requires harsh conditions or the use of mediators. One potential pathway could involve the reduction of the phenyl ring. The presence of the α-phenyl group could influence the regioselectivity of such a reduction.

Another possibility involves the cleavage of the C-N bond of the amide. The mechanism would likely proceed through a series of single-electron transfer steps, potentially leading to the formation of an amine and an aldehyde or alcohol, depending on the subsequent reaction steps and the availability of protons. The regioselectivity of this process would be dictated by the relative stability of the potential radical or anionic intermediates formed upon electron transfer.

Table 1: Plausible Electrochemical Reduction Products of this compound

Product Name Chemical Formula Potential Formation Pathway
N-cyclohexyl-2-phenylbutanamine C₁₆H₂₅N Reduction of the carbonyl group of the amide to a methylene group.
2-Phenylbutanal C₁₀H₁₂O Reductive cleavage of the C-N bond.

It is important to note that without experimental data, these proposed mechanisms remain speculative. The actual electrochemical behavior of this compound would need to be determined through empirical studies, such as cyclic voltammetry and controlled-potential electrolysis.

Tandem Oxidative Hydroxylation and Acetalization Pathways

While tandem oxidative hydroxylation and acetalization reactions are well-documented for certain classes of compounds, such as β-ketoamides, the direct application of these pathways to this compound is not straightforward as it lacks the β-keto functionality.

However, one could hypothesize a scenario where the α-carbon, activated by the adjacent phenyl and carbonyl groups, could be susceptible to oxidation. A hypothetical pathway might involve an initial hydroxylation at the α-position, followed by further oxidation and reaction with an alcohol solvent to form an acetal. This would likely require a strong oxidizing agent and specific reaction conditions to favor this transformation over other potential oxidation reactions, such as oxidation of the cyclohexyl ring or the phenyl ring.

Table 2: Hypothetical Intermediates in a Tandem Oxidative Pathway

Intermediate Name Chemical Formula Description
N-cyclohexyl-2-hydroxy-2-phenylbutanamide C₁₆H₂₃NO₂ Product of initial α-hydroxylation.
N-cyclohexyl-2-oxo-2-phenylbutanamide C₁₆H₂₁NO₂ Product of further oxidation of the α-hydroxyl group.

The feasibility of such a tandem reaction for this compound is low under typical conditions for β-ketoamides and would require significant investigation to develop a viable synthetic protocol.

Isomerization and Diastereoselectivity in Chemical Transformations

The this compound molecule contains a stereocenter at the α-carbon (the carbon atom to which the phenyl and ethyl groups are attached). This means that the compound can exist as a pair of enantiomers. Furthermore, the presence of the bulky cyclohexyl group on the nitrogen atom can influence the stereochemical outcome of reactions at or near the stereocenter.

Isomerization at the α-carbon could potentially occur under conditions that facilitate the formation of an enolate or a related planar intermediate. For example, treatment with a strong base could deprotonate the α-carbon, leading to a loss of stereochemical information. Subsequent protonation of the enolate could then result in a mixture of diastereomers if another stereocenter is present or racemization if it is the only stereocenter.

In chemical transformations involving this molecule, the existing stereocenter is expected to exert diastereoselective control. For instance, in a reaction where a new stereocenter is formed, the approach of the reagent might be sterically hindered by the cyclohexyl and phenyl groups, leading to a preference for the formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the nature of the reaction, the reagents used, and the reaction conditions.

Table 3: Factors Influencing Diastereoselectivity

Factor Influence on Stereochemical Outcome
Steric hindrance The bulky cyclohexyl and phenyl groups can block one face of the molecule, directing incoming reagents to the less hindered face.
Conformation of the molecule The preferred conformation of the amide bond and the orientation of the substituents will affect the accessibility of the reactive sites.
Reaction temperature Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

Detailed studies, such as X-ray crystallography and NMR spectroscopy, would be necessary to determine the precise conformational preferences of this compound and to accurately predict the diastereoselectivity of its chemical transformations.

Future Directions and Emerging Research Avenues for N Cyclohexyl 2 Phenylbutanamide

Development of Sustainable and Green Synthesis Methodologies

The chemical industry is increasingly shifting towards "green chemistry," a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. whiterose.ac.uk The synthesis of amides, a fundamental linkage in numerous pharmaceuticals and materials, is a key area where these principles are being applied. bohrium.comsioc-journal.cnucl.ac.uk Traditional methods for creating amide bonds often involve stoichiometric activating agents and hazardous solvents, leading to significant waste. ucl.ac.uksemanticscholar.org

Future research for synthesizing N-cyclohexyl-2-phenylbutanamide will likely focus on several green strategies:

Catalytic Direct Amidation: A primary goal is the direct formation of the amide bond from a carboxylic acid and an amine, releasing only water as a byproduct. bohrium.com This approach avoids the poor atom economy of methods requiring coupling agents. nih.gov Boric acid has been explored as a simple and readily available catalyst for such reactions under solvent-free conditions. semanticscholar.org

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are emerging as powerful tools for amide synthesis. nih.gov These biocatalysts can operate under mild conditions and in environmentally friendly solvents, offering high yields and purity without the need for extensive purification. nih.gov

Alternative Starting Materials: Research is exploring the use of alternative starting materials like alcohols, aldehydes, and nitriles to form amides through catalytic processes such as dehydrogenative amide synthesis (DAS) and oxidative amidation. bohrium.com

Greener Solvents: The use of hazardous solvents like DMF and CH2Cl2 is prevalent in traditional amide synthesis. ucl.ac.uk Future methodologies will prioritize the use of greener solvents, such as cyclopentyl methyl ether, or even solvent-free conditions. semanticscholar.orgnih.gov

A catalyst-free direct amidation of non-activated carboxylic acids using carbodiimides has been reported, yielding this compound in 80% yield. rsc.org This highlights a move towards more efficient and environmentally benign synthetic routes.

Application of Advanced In-situ Spectroscopic Monitoring Techniques

Process Analytical Technology (PAT) is becoming indispensable for understanding and optimizing chemical reactions in real-time. rsc.org For the synthesis of this compound, in-situ spectroscopic techniques can provide invaluable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved yield, purity, and safety.

Commonly applied PAT tools include:

Infrared (IR) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and intermediates in real-time by tracking characteristic vibrational bands. rsc.orgresearchgate.net For amide synthesis, the disappearance of the carboxylic acid carbonyl peak and the appearance of the amide carbonyl peak can be monitored. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR can provide detailed structural information about the species in the reaction mixture, aiding in the identification of intermediates and byproducts. researchgate.net

UV-Vis Spectroscopy: This technique can be used to quantify solution-phase components and is particularly useful for monitoring the concentration of reagents. rsc.orgresearchgate.net

The application of these techniques allows for precise control over reaction parameters, ensuring optimal conditions are maintained throughout the synthesis. This real-time data facilitates rapid optimization and the development of more robust and reliable manufacturing processes. rsc.org

Integration of Artificial Intelligence and Machine Learning in Amide Design and Discovery

For this compound and its analogs, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel amide derivatives. nih.govfrontiersin.org This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

Reaction Optimization: ML algorithms can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of amides, reducing the need for extensive experimental screening. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with specific desired properties. acs.org This opens up new avenues for the discovery of novel amides with enhanced efficacy or improved safety profiles.

The integration of AI and ML with automated synthesis platforms has the potential to create a fully automated drug discovery pipeline, significantly reducing the time and cost of developing new pharmaceuticals. acs.org

Exploration of Novel Catalytic Systems for this compound Derivatization

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationship and developing new analogs with improved properties. Novel catalytic systems are key to achieving selective and efficient C-H functionalization, allowing for the introduction of new functional groups at specific positions on the molecule. mdpi.com

Emerging areas of research include:

Transition Metal Catalysis: Palladium, rhodium, and ruthenium-based catalysts have shown great promise in directing the functionalization of C-H bonds. mdpi.comnih.gov For instance, the amide group itself can act as a directing group, guiding the catalyst to functionalize specific C-H bonds in the vicinity. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with improved environmental credentials. nih.gov

Photoredox Catalysis: This approach uses light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods.

The development of new catalytic systems will enable the synthesis of a diverse range of this compound derivatives, facilitating a deeper understanding of its biological activity and potential therapeutic applications. For example, copper-catalyzed carbonylation reactions have been developed for the synthesis of α-keto amides, which could be a potential derivatization strategy. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.